molecular formula C9H8FNO2 B12064516 1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid

1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid

Cat. No.: B12064516
M. Wt: 181.16 g/mol
InChI Key: VVMRIBDQBYDYHR-UHFFFAOYSA-N
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Description

1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C9H8FNO2 and a molecular weight of 181.17 g/mol . This compound is characterized by the presence of a fluoropyridine ring attached to a cyclopropane carboxylic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid involves several steps. One common method includes the reaction of 2-fluoropyridine with cyclopropane carboxylic acid under specific reaction conditions . The reaction typically requires the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoropyridine ring can interact with enzymes and receptors, leading to various biochemical effects. The cyclopropane carboxylic acid moiety may also play a role in modulating the compound’s activity and stability.

Comparison with Similar Compounds

1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:

These compounds share similar structural features but differ in their functional groups and chemical properties

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

1-(2-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H8FNO2/c10-7-6(2-1-5-11-7)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13)

InChI Key

VVMRIBDQBYDYHR-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(N=CC=C2)F)C(=O)O

Origin of Product

United States

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